molecular formula C22H27BrN2O5 B611879 YF479 CAS No. 1803281-22-2

YF479

Cat. No.: B611879
CAS No.: 1803281-22-2
M. Wt: 479.37
InChI Key: SZNMMWLGOPSQBV-UHFFFAOYSA-N
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Description

YF479 is a novel histone deacetylase (HDAC) inhibitor developed for its potent antitumor activity, particularly in breast cancer. Preclinical studies demonstrate that this compound inhibits tumor growth, metastasis, and recurrence by modulating histone acetylation levels, thereby altering gene expression and inducing apoptosis. In orthotopic breast cancer models, this compound (30 mg/kg) reduced local-regional recurrence by 72.7% and distant metastasis by 72.7%, significantly outperforming the control group and extending survival rates in mice . Mechanistically, this compound enhances acetylation of histones H3 and H4, suppresses proliferation markers like PCNA, and activates caspase-3-mediated apoptosis .

Properties

CAS No.

1803281-22-2

Molecular Formula

C22H27BrN2O5

Molecular Weight

479.37

IUPAC Name

Heptanedioic acid (3-bromo-benzyl)-(2,4-dimethoxy-phenyl)-amide hydroxyamide

InChI

InChI=1S/C22H27BrN2O5/c1-29-18-11-12-19(20(14-18)30-2)25(15-16-7-6-8-17(23)13-16)22(27)10-5-3-4-9-21(26)24-28/h6-8,11-14,28H,3-5,9-10,15H2,1-2H3,(H,24,26)

InChI Key

SZNMMWLGOPSQBV-UHFFFAOYSA-N

SMILES

O=C(N(CC1=CC=CC(Br)=C1)C2=CC=C(OC)C=C2OC)CCCCCC(NO)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

YF479;  YF-479;  YF 479; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar HDAC Inhibitors

YF479 vs. SAHA (Vorinostat)

SAHA , the first FDA-approved HDAC inhibitor, is a pan-HDAC inhibitor with broad activity across HDAC classes. However, this compound exhibits superior efficacy in breast cancer models:

  • Efficacy :
    • In MDA-MB231-luc orthotopic models, this compound (30 mg/kg) reduced lung metastasis incidence to 27.3%, compared to 54.5% for SAHA (30 mg/kg) .
    • Survival rates at 54 days post-treatment were 63.6% for this compound (30 mg/kg) versus 0% for controls and 45.5% for SAHA .
  • Mechanistic Differences: this compound induces stronger histone H3/H4 acetylation and caspase-3 activation than SAHA .
Table 1: Key Comparisons Between this compound and SAHA
Parameter This compound SAHA (Vorinostat)
HDAC Selectivity Class I HDACs (e.g., HDAC2) Pan-HDAC inhibitor
Metastasis Inhibition 72.7% reduction (30 mg/kg) 54.5% reduction (30 mg/kg)
Survival Benefit (Day 54) 63.6% survival 45.5% survival
Toxicity No observed organ toxicity Clinical side effects reported
Structural Binding Site PHE210 in HDAC2 Broader HDAC interactions

This compound vs. Pracinostat (SB939)

Pracinostat targets the IL-6/STAT3 pathway to suppress breast cancer metastasis, differing mechanistically from this compound:

  • Efficacy: Pracinostat reduces metastasis by 50–60% in preclinical models, while this compound achieves 72.7% reduction .
  • Pathway Specificity: this compound directly inhibits HDAC activity, whereas Pracinostat indirectly blocks STAT3 signaling, which may limit its efficacy in HDAC-driven tumors .

This compound vs. LAQ824

LAQ824 , a cinnamyl HDAC inhibitor, is used adjunctively with T-cell therapies. Key distinctions include:

  • Combination Potential: LAQ824 enhances adoptive T-cell transfer efficacy, while this compound is prioritized as a standalone agent due to its strong monotherapy results .
  • Metastasis Inhibition: LAQ824’s efficacy in breast cancer metastasis remains unquantified in the provided evidence, whereas this compound demonstrates stage-agnostic metastasis suppression .

This compound vs. LW479

LW479, another HDAC inhibitor, downregulates EGFR to inhibit breast cancer progression:

  • Target Diversity :
    • LW479’s anti-tumor effects rely on EGFR pathway modulation, contrasting with this compound’s HDAC-centric mechanism .
  • Efficacy :
    • LW479 reduces tumor volume by 40–50%, whereas this compound achieves >70% reduction in recurrence and metastasis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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